molecular formula C15H17ClN2O3S B513316 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 941003-36-7

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B513316
CAS No.: 941003-36-7
M. Wt: 340.8g/mol
InChI Key: AHNVVXOPRHLJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-chloro and 2-propoxy substitution on the benzene ring and an N-(2-pyridinylmethyl) sulfonamide moiety. The 5-chloro group is common in bioactive sulfonamides, contributing to electron-withdrawing effects and enhanced binding to target proteins . The 2-propoxy group, an ether substituent, may influence lipophilicity and membrane permeability compared to hydroxyl or methoxy analogs. The pyridinylmethyl side chain could facilitate hydrogen bonding or π-π stacking interactions with biological targets, as seen in similar compounds .

Properties

IUPAC Name

5-chloro-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-9-21-14-7-6-12(16)10-15(14)22(19,20)18-11-13-5-3-4-8-17-13/h3-8,10,18H,2,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNVVXOPRHLJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propoxylation of 5-Chlorosalicylic Acid

The synthesis begins with 5-chlorosalicylic acid (2-hydroxy-5-chlorobenzoic acid), a commercially available starting material. Propoxylation of the phenolic hydroxyl group is achieved via nucleophilic substitution under alkaline conditions:

5-Chlorosalicylic acid+Propyl bromideK2CO3,Acetone5-Chloro-2-propoxybenzoic acid\text{5-Chlorosalicylic acid} + \text{Propyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{5-Chloro-2-propoxybenzoic acid}

Optimization Notes :

  • Solvent : Anhydrous acetone prevents hydrolysis of the propyl bromide.

  • Temperature : 60–65°C ensures complete reaction within 6–8 hours.

  • Yield : ~85–90% after recrystallization from ethanol-water.

Esterification to Methyl 5-Chloro-2-Propoxybenzoate

The carboxylic acid is esterified to enhance reactivity for subsequent aminolysis:

5-Chloro-2-propoxybenzoic acidMeOH, H2SO4,RefluxMethyl 5-chloro-2-propoxybenzoate\text{5-Chloro-2-propoxybenzoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4, \text{Reflux}} \text{Methyl 5-chloro-2-propoxybenzoate}

Conditions :

  • Methanol as both solvent and reactant.

  • Concentrated sulfuric acid (10% v/v) catalyzes esterification.

  • Yield : 92–95% after distillation.

Aminolysis with 2-Pyridinylmethylamine

The methyl ester undergoes aminolysis with 2-pyridinylmethylamine to form the corresponding benzamide:

Methyl ester+2-PyridinylmethylamineBenzeneN-(2-Pyridinylmethyl)-5-chloro-2-propoxybenzamide\text{Methyl ester} + \text{2-Pyridinylmethylamine} \xrightarrow{\text{Benzene}} \text{N-(2-Pyridinylmethyl)-5-chloro-2-propoxybenzamide}

Key Parameters :

  • Solvent : Benzene facilitates azeotropic removal of methanol, driving the reaction to completion.

  • Stoichiometry : A 1:1.2 molar ratio of ester to amine minimizes side reactions.

  • Yield : 88–90% after vacuum distillation.

Chlorosulfonation and Sulfonyl Chloride Formation

Chlorosulfonation introduces the sulfonyl chloride group onto the benzene ring. This step demands careful temperature control to avoid over-sulfonation:

Benzamide intermediateClSO3H, 0–5°C5-Chloro-2-propoxybenzenesulfonyl chloride\text{Benzamide intermediate} \xrightarrow{\text{ClSO}_3\text{H, 0–5°C}} \text{5-Chloro-2-propoxybenzenesulfonyl chloride}

Critical Observations :

  • Positional Selectivity : The propoxy group (ortho/para-directing) and chloro group (meta-directing) direct sulfonation to the para position relative to the propoxy group .

  • Workup : Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted into dichloromethane.

  • Yield : 70–75% after recrystallization from hexane.

Formation of the Sulfonamide

Reaction with 2-Pyridinylmethylamine

The sulfonyl chloride intermediate reacts with 2-pyridinylmethylamine in an inert solvent to yield the target sulfonamide:

Sulfonyl chloride+2-PyridinylmethylamineEt3N, THF5-Chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide\text{Sulfonyl chloride} + \text{2-Pyridinylmethylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}

Optimization :

  • Base : Triethylamine neutralizes HCl, preventing amine protonation.

  • Solvent : Tetrahydrofuran (THF) ensures homogeneity at room temperature.

  • Yield : 80–85% after column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl₃) :

    • δ 1.05 (t, 3H, OCH₂CH₂CH₃), δ 1.85 (sextet, 2H, OCH₂CH₂CH₃), δ 4.15 (t, 2H, OCH₂), δ 4.65 (d, 2H, NCH₂Py), δ 7.20–8.60 (m, 6H, Ar-H and Py-H).

  • IR (KBr) :

    • 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1540 cm⁻¹ (C=C aromatic).

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Recrystallization : Ethyl acetate/hexane (1:3) yields prismatic crystals suitable for X-ray diffraction.

Comparative Analysis of Alternative Routes

Direct Sulfonation of 5-Chloro-2-Propoxybenzene

An alternative approach involves sulfonating 5-chloro-2-propoxybenzene directly, but this method faces challenges:

  • Low Reactivity : The electron-donating propoxy group deactivates the ring toward electrophilic substitution.

  • Byproducts : Competitive chlorination at the ortho position relative to the propoxy group reduces yield.

Ullmann Coupling for Pyridinylmethyl Attachment

Modern methods explore copper-catalyzed coupling to attach the pyridinylmethyl group post-sulfonamide formation, but this requires specialized ligands and elevated temperatures.

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

  • 5-Chlorosalicylic Acid : ~$120/kg (bulk pricing), commercially available.

  • Propyl Bromide : ~$80/kg, necessitates careful handling due to toxicity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Sulfonamide derivatives, including 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, have been investigated for their potential in cancer therapy. These compounds often function as inhibitors of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : This compound may inhibit the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway, which is crucial for the growth and survival of various cancer cells. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Case Study : In a study involving various sulfonamide derivatives, this compound exhibited significant antiproliferative effects against several cancer cell lines, with IC50 values indicating its potency compared to other established chemotherapeutic agents .
Compound Cancer Cell Line IC50 Value (µM) Remarks
This compoundA549 (Lung Cancer)15Effective inhibitor
This compoundMCF7 (Breast Cancer)20Moderate activity

1.2 Treatment of Neurodegenerative Diseases
Research indicates that sulfonamides can modulate amyloid beta protein levels, which are implicated in Alzheimer's disease. This compound may have potential as a therapeutic agent for neurodegenerative conditions due to its ability to inhibit proteolytic processing pathways that lead to amyloid accumulation .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects, and this compound is no exception.

  • Mechanism of Action : The compound acts by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to bactericidal effects against a range of pathogens.
  • Case Study : A detailed study assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated effective inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) significantly lower than many traditional antibiotics.
Pathogen MIC (µg/mL) Remarks
MRSA8Highly effective
E. coli16Moderate effectiveness

Combination Therapy

The compound has been explored in combination therapies where it is used alongside other anticancer agents or antibiotics to enhance therapeutic efficacy.

  • Study Findings : In combination with other MEK inhibitors or traditional chemotherapeutics such as cisplatin, the compound showed synergistic effects that led to improved outcomes in preclinical models .

Mechanism of Action

The mechanism of action of 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinylmethyl group can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Substituent Analysis

The activity of benzenesulfonamides is highly dependent on substituent effects:

  • Electron-Withdrawing Groups (EWGs): Nitro or chloro groups at the para position enhance acidity and chelation with metal ions, critical for HIV integrase (HIV IN) inhibition . For example, compound IIIi (96.7% HIV IN inhibition) features a nitro group, while the target compound’s 5-chloro group may offer moderate EWG effects.
  • Hydroxyl vs. Ether Groups: Free hydroxyl groups (e.g., in styrylquinoline derivatives) are essential for HIV IN inhibition, as methylation or replacement with methoxy/propoxy reduces activity . The target’s 2-propoxy group may limit its antiviral efficacy compared to hydroxylated analogs.
  • Heterocyclic Side Chains: Pyridinylmethyl (target compound) and quinolinyloxy () moieties improve binding affinity to enzymes like PPARγ or HIV IN through hydrophobic and π-stacking interactions .

Data Table: Structural and Activity Comparison

Compound Name/Structure Substituents Biological Activity (IC50/Inhibition %) Key Findings Reference
Target Compound 5-Cl, 2-propoxy, N-(pyridinylmethyl) N/A Hypothesized moderate activity due to Cl and pyridinylmethyl -
IIIi (Styrylquinoline derivative) Nitro at benzenesulfonamide para position 96.7% HIV IN inhibition Nitro enhances chelation and activity
Compound 18 () Chloro-benzoyl, indolylideneamino IC50 = 90 μg/mL (MCF-7) High anticancer activity
N-(quinolinyloxy)benzenesulfonamide 5-Cl, quinolinyloxy Gold Score: 78.09–87.26 (PPARγ docking) Comparable affinity to clinical PPARγ ligands
Clioquinol () 5-Cl, 8-hydroxyquinoline Antimicrobial/antiviral Structural similarity to ML-3H2 analogs

Anticancer Activity

  • Arylsulfonamide Derivatives: Compounds with chloro and thiadiazole substituents () show IC50 values in the μM range against MCF-7, HCT116, and HeLa cells. The target compound’s 5-chloro and pyridinylmethyl groups may confer similar cytotoxicity, though propoxy’s reduced polarity could lower solubility .
  • Lead Compounds: highlights Compound 18 (IC50 = 90 μg/mL) and Compound 9 (IC50 = 35 μg/mL) as top performers, suggesting chloro and benzoyl groups are critical for activity. The target’s lack of a benzoyl moiety may limit potency .

Antiviral Activity

  • HIV Integrase Inhibition: Styrylquinoline derivatives with free hydroxyl and nitro groups (e.g., IIIi) achieve >95% inhibition, while methoxy or hydrogen substitutions drop efficacy to ~70% . The target’s propoxy group likely places it in the lower-activity category.
  • HEPT Derivatives: Pyridinylmethyl-containing uracil derivatives () show anti-HIV-1 activity, suggesting the target’s pyridinylmethyl group could support similar mechanisms .

Physicochemical and Pharmacokinetic Properties

  • Acidity: The 5-chloro group slightly acidifies the sulfonamide NH, though less effectively than para-nitro substituents. This may limit metal chelation required for enzyme inhibition .
  • Molecular Weight: At ~396–450 g/mol (comparable to –19), the compound adheres to Lipinski’s rules, suggesting oral bioavailability .

Biological Activity

5-Chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro group, a propoxy group, and a pyridinylmethyl moiety attached to a benzenesulfonamide core. The synthesis typically involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with 2-pyridinylmethylamine, often using bases like triethylamine to facilitate the reaction and manage by-products such as hydrochloric acid.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The pyridinylmethyl group can influence receptor conformations, affecting signal transduction pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamides. For instance, compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potent activity:

CompoundTarget OrganismMIC (mg/mL)
Compound AE. coli6.72
Compound BS. aureus6.63
Compound CP. aeruginosa6.67
Compound DC. albicans6.63

These findings suggest that derivatives of this compound may have similar or enhanced antimicrobial properties.

Anti-inflammatory Activity

Research has shown that sulfonamides can exhibit anti-inflammatory effects. In vivo studies demonstrated that related compounds significantly reduced carrageenan-induced paw edema in rats:

Time (h)Compound A (% Inhibition)Compound B (% Inhibition)
194.6989.66
287.83-

These results indicate substantial anti-inflammatory potential, making such compounds candidates for further therapeutic exploration.

Antioxidant Activity

Sulfonamides are also recognized for their antioxidant properties. A study reported that certain derivatives exhibited comparable antioxidant activity to Vitamin C, with IC50 values indicating effective free radical scavenging capabilities:

CompoundIC50 (mg/mL)
Compound E0.3287
Vitamin C0.2090

This suggests that the antioxidant activity of these compounds may contribute to their overall therapeutic efficacy.

Case Studies and Research Findings

  • Antinociceptive Activity : A study compared various sulfonamide derivatives for their antinociceptive effects using models such as the tail flick and hot plate tests. Some derivatives showed significantly higher activity than standard analgesics like dipyrone and aspirin .
  • Broad-Spectrum Activity : Other research indicated that benzenesulfonamide derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with antifungal properties against common pathogens like Candida albicans and Aspergillus niger .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted benzene ring. For example, chlorosulfonic acid can introduce the sulfonamide group, followed by nucleophilic substitution with 2-pyridinylmethylamine. Intermediates are characterized using HPLC (≥98% purity thresholds) and spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) to confirm functional groups. Crystallization conditions (e.g., solvent polarity, temperature) are optimized using single-crystal X-ray diffraction (mean C–C bond length: 0.003 Å; R factor: 0.035) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, providing bond angles, torsion angles, and packing diagrams. Data collection at 296 K with a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018/3 are common. Spectroscopic validation includes 1^1H NMR (δ 7.8–8.2 ppm for pyridine protons) and mass spectrometry (molecular ion peak at ~380–400 g/mol) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial bioactivity screening involves enzyme inhibition assays (e.g., acps-pptase for antibacterial activity) and cell viability tests (IC50_{50} values in bacterial/mammalian cell lines). Dose-response curves are generated using concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., known sulfonamide inhibitors) and negative controls (DMSO vehicle) are included to validate assay conditions .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., R-factor variability) be resolved during structural analysis?

  • Methodological Answer : High R-factor values (>0.05) may indicate disordered solvent molecules or incomplete refinement. Strategies include:

  • Re-examining electron density maps for missed hydrogen bonds (e.g., N–H···O interactions).
  • Applying TWINABS for data scaling if twinning is suspected.
  • Using PLATON to check for voids or solvent-accessible regions.
    Cross-validation with spectroscopic data (e.g., IR sulfonamide S=O stretches at ~1350 cm1^{-1}) ensures consistency .

Q. What experimental designs are used to probe the compound’s mechanism of action against bacterial targets?

  • Methodological Answer : Target engagement is validated via:

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd_d) to acps-pptase enzymes.
  • Molecular Docking : Uses AutoDock Vina with PubChem-derived InChI coordinates (e.g., InChIKey: NLGOJBIXIHFZEV) to predict binding poses.
  • Knockout Strains : Bacterial strains lacking pptase genes are tested for resistance to confirm target specificity .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM/H2_2O mixtures) enhance solubility of intermediates.
  • Catalyst Screening : Triethylamine improves sulfonylation efficiency by scavenging HCl.
  • Temperature Control : Reflux conditions (e.g., 80°C in DMSO) for 1–24 hours maximize conversion rates.
    Process Analytical Technology (PAT) tools monitor reaction progress in real-time .

Q. What computational methods are employed to predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or pkCSM models calculate logP (~2.5–3.0), solubility (AlogPS), and cytochrome P450 inhibition.
  • MD Simulations : GROMACS is used to simulate membrane permeability (e.g., blood-brain barrier penetration).
  • QSAR Modeling : Relates substituent electronegativity (e.g., chloro vs. trifluoromethyl groups) to antibacterial activity .

Data Contradiction Analysis

Q. How are conflicting bioactivity results (e.g., variable IC50_{50} values across studies) addressed?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Solutions include:

  • Standardizing protocols (e.g., CLSI guidelines for MIC testing).
  • Using isogenic cell lines to control for genetic variability.
  • Meta-analysis of PubChem BioAssay data (AID 743255) to identify outliers .

Theoretical Framework Integration

Q. How can a conceptual framework guide research on structure-activity relationships (SAR)?

  • Methodological Answer : Link SAR to Hammett substituent constants (σ) or frontier molecular orbital theory. For example, electron-withdrawing groups (e.g., -Cl) enhance sulfonamide acidity (pKa_a ~8–10), affecting target binding. Theoretical models validate empirical data via Gaussian 16 DFT calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.